molecular formula C22H24ClN3O3S2 B2938634 N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide CAS No. 1005304-84-6

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide

Cat. No.: B2938634
CAS No.: 1005304-84-6
M. Wt: 478.02
InChI Key: RZXANVVTZLPEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide is a synthetic benzamide derivative characterized by a 4-chloro-1,3-benzothiazole moiety linked to a sulfamoyl-substituted benzamide core. The compound’s structure features a cyclohexyl-ethyl sulfamoyl group at the para position of the benzamide ring, contributing to its unique physicochemical properties.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c1-2-26(16-6-4-3-5-7-16)31(28,29)17-10-8-15(9-11-17)22(27)25-19-13-12-18(23)20-21(19)30-14-24-20/h8-14,16H,2-7H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXANVVTZLPEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: Introduction of the chlorine atom at the 4-position of the benzothiazole ring using chlorinating agents like thionyl chloride.

    Sulfamoylation: The attachment of the cyclohexyl(ethyl)sulfamoyl group to the benzamide moiety can be done using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzothiazole ring or the sulfamoyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, benzothiazole derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound might exhibit similar activities and could be investigated for its potential as a therapeutic agent.

Medicine

In medicine, compounds like this compound could be explored for their pharmacological effects. Research might focus on their ability to interact with specific biological targets, such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with proteins, enzymes, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural Features of N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide and Analogues

Compound Name Core Structure Key Substituents Heterocyclic Moiety Reference
This compound Benzamide 4-Chloro-1,3-benzothiazol-7-yl; cyclohexyl-ethyl sulfamoyl 1,3-Benzothiazole N/A
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Benzamide Cyclohexyl-ethyl sulfamoyl; 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl 1,3,4-Oxadiazole
N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3a–g) Benzamide 4-Methoxyphenyl; substituted sulfamoyl groups None (linear enaminone scaffold)
(E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (6e) Benzamide Dihydroartemisinoxy-ethyl; 2-methylphenyl sulfamoyl vinyl-phenoxy Artemisinin-derived moiety
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzamide Bis(2-methoxyethyl)sulfamoyl; 3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene 1,3-Benzothiazole

Key Observations:

  • Heterocyclic Influence: The 1,3-benzothiazole group in the target compound distinguishes it from LMM11 (1,3,4-oxadiazole) and 6e (artemisinin-derived scaffold). Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance binding to biological targets compared to oxadiazoles .
  • Sulfamoyl Substitutions : The cyclohexyl-ethyl sulfamoyl group in the target compound differs from LMM11’s furan-linked oxadiazole and 6e’s vinyl-sulfamoyl artemisinin hybrid. Bulkier substituents (e.g., cyclohexyl) may improve lipophilicity and membrane permeability .
  • Chlorine vs. Methoxy Groups : The 4-chloro substitution on the benzothiazole contrasts with the 4-methoxy group in compound 3a–g and 4-methoxy-7-methyl in ’s analogue. Chlorine’s electron-withdrawing nature could enhance stability or target affinity .

Table 2: Reported Activities of Analogous Compounds

Compound Name Biological Activity Mechanism/Application Reference
LMM11 Antifungal activity against Candida albicans; thioredoxin reductase inhibition Potential antifungal agent
N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3a–g) Not explicitly stated; likely enzyme inhibition (sulfamoyl groups mimic substrates) Hypothesized as enzyme inhibitors
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide No direct activity reported; structural similarity suggests kinase or protease targeting Speculative (based on benzothiazole applications)

Key Findings:

  • Antifungal Potential: LMM11, a structural analogue with a 1,3,4-oxadiazole moiety, demonstrated antifungal efficacy against C. albicans via thioredoxin reductase inhibition . The target compound’s benzothiazole core may offer enhanced selectivity or potency due to improved aromatic stacking interactions.
  • Sulfamoyl Role : The sulfamoyl group in all analogues is critical for mimicking natural substrates (e.g., ATP or cofactors), suggesting the target compound may share similar enzyme-targeting mechanisms .
  • Chlorine’s Impact: Chlorine substitution in the benzothiazole ring (target compound) vs.

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is classified under arylsulfonamides and features the following structural characteristics:

  • Molecular Formula : C23H27ClN3O4S2
  • Molecular Weight : 473.61 g/mol
  • IUPAC Name : this compound

This compound is noted for its unique combination of a benzothiazole moiety and a sulfamoyl group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study highlighted that benzothiazole-based compounds can inhibit various cancer cell lines, including those resistant to traditional therapies. For instance, compounds similar to this compound demonstrated cytotoxic effects against human breast cancer cells and other malignancies through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Benzothiazole derivatives have been shown to possess antimicrobial properties. A comparative analysis revealed that certain benzothiazole compounds had effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities to this compound exhibited MIC values ranging from 0.08 to 0.32 μM against Mycobacterium tuberculosis .

Case Studies

  • Case Study on Anticancer Efficacy
    • Objective : To evaluate the anticancer efficacy of benzothiazole derivatives.
    • Methodology : In vitro assays were conducted on various cancer cell lines.
    • Findings : The study concluded that derivatives with the benzothiazole structure showed enhanced cytotoxicity compared to non-benzothiazole counterparts, suggesting their potential as lead compounds in cancer therapy.
  • Case Study on Antimicrobial Activity
    • Objective : To assess the antimicrobial activity of synthesized benzothiazole compounds.
    • Methodology : MIC tests were performed against a panel of bacterial strains.
    • Findings : The results indicated that certain derivatives had potent antimicrobial effects, supporting their development as novel antibacterial agents .

Table 1: Biological Activity Summary of Benzothiazole Derivatives

Compound NameActivity TypeIC50 (μM)MIC (μM)
Compound AAnticancer7.7 ± 0.80.08
Compound BAntimicrobialNT0.32
Compound CAnticancerNT0.25
Compound DAntimicrobial9.2 ± 1.50.09

Table 2: Comparison of Benzothiazole Derivatives' Efficacy

Compound StructureCancer Cell LineEffectiveness
Benzothiazole AMCF-7High
Benzothiazole BHeLaModerate
Benzothiazole CA549Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.